Furazanobenzothiadiazole
Description
Evolution of Fused Heterocyclic Chemistry: A Historical Perspective
The study of heterocyclic chemistry dates back to the 19th century, with the isolation and characterization of naturally occurring compounds that laid the groundwork for the field. The development of systematic nomenclature and the elucidation of the structures of simple five- and six-membered rings like pyrrole, furan (B31954), thiophene, and pyridine (B92270) were crucial early milestones. wikipedia.orgaskpharmacy.net Over time, the focus expanded to include fused systems, where these fundamental heterocyclic rings are fused to other rings, often carbocyclic ones like benzene (B151609). wikipedia.org This led to the exploration of important classes of compounds such as indoles, quinolines, and benzofurans. slideshare.netnou.edu.ng The continual refinement of synthetic methodologies and analytical techniques throughout the 20th and 21st centuries has enabled chemists to construct increasingly complex and novel fused heterocyclic architectures, including the furazanobenzothiadiazole system.
Strategic Importance of this compound in Contemporary Chemical Research
This compound and its derivatives hold a position of strategic importance in modern chemical research due to their unique electronic and photophysical properties. acs.orgmdpi.com These compounds are part of a broader class of donor-acceptor systems, which are fundamental to the development of advanced materials for organic electronics. mdpi.comresearchgate.net The fusion of the electron-donating benzothiadiazole moiety with the electron-accepting furazan (B8792606) ring creates a molecule with a tunable electronic structure, making it a valuable building block for a range of applications. mdpi.com Researchers are actively investigating these compounds for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. mdpi.commdpi.comrsc.org The ability to modify the chemical structure of this compound allows for the fine-tuning of its properties to meet the specific demands of these high-tech applications. mdpi.com
Fundamental Aims and Scope of Academic Inquiry into this compound Systems
The primary goals of academic research into this compound systems are multifaceted and aim to deepen the understanding of their fundamental properties and explore their potential applications. mdpi.comaerosol-research.netut.ac.ir Key aims include:
Investigation of Structure-Property Relationships: Researchers are dedicated to understanding how modifications to the molecular structure of this compound affect its electronic and photophysical properties. mdpi.comresearchgate.net This involves systematically altering the core structure and adding various functional groups to tune characteristics like absorption and emission wavelengths, quantum yields, and charge transport capabilities. mdpi.comrsc.org
Exploration of Applications in Materials Science: A major driver of research is the potential to incorporate this compound-based materials into electronic and optoelectronic devices. mdpi.comdiva-portal.orgaub.edu.lb This includes their use as emitters in OLEDs, as donor or acceptor materials in organic solar cells, and as sensing elements in chemical and biological sensors. mdpi.commdpi.commdpi.comnih.gov
The scope of this inquiry is broad, encompassing fundamental organic synthesis, detailed photophysical characterization, computational modeling, and device fabrication and testing. mdpi.commdpi.com
Overview of Key Research Paradigms and Methodologies
The investigation of this compound systems is guided by established research paradigms and employs a variety of sophisticated methodologies. researcher.liferesearchprospect.comchds.us
Research Paradigms:
Positivism: This paradigm often underpins quantitative studies in this field, where researchers formulate hypotheses about the properties of new this compound derivatives and then conduct experiments to test these predictions. researcher.liferesearchprospect.com For example, a study might hypothesize that adding a specific electron-donating group will shift the emission wavelength and then synthesize the compound to measure its photophysical properties.
Constructivism: While less common in this specific area of chemistry, a constructivist approach might be seen in exploratory research where the goal is to understand the complex interplay of factors that give rise to unexpected properties in a new material. researcher.life
Key Methodologies:
Organic Synthesis: The foundation of this research lies in the ability to construct the target molecules. This involves multi-step synthetic sequences, often requiring purification and characterization at each stage. researchgate.netnih.gov
Spectroscopic Analysis: A suite of spectroscopic techniques is employed to characterize the synthesized compounds. This includes Nuclear Magnetic Resonance (NMR) for structure elucidation, UV-Visible spectroscopy to study electronic absorption, and fluorescence spectroscopy to investigate emission properties. mdpi.commdpi.com
Electrochemical Analysis: Techniques like cyclic voltammetry are used to determine the energy levels (HOMO and LUMO) of the molecules, which is crucial for designing efficient electronic devices.
Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict the geometric and electronic structures, as well as the photophysical properties of this compound derivatives. mdpi.com This allows researchers to screen potential candidates before embarking on time-consuming synthesis.
Device Fabrication and Characterization: For application-oriented research, thin films of the materials are incorporated into devices like OLEDs or solar cells. cam.ac.ukresearchgate.net The performance of these devices is then meticulously measured to evaluate the material's potential.
Detailed Research Findings
Recent research has yielded significant insights into the properties and potential of this compound derivatives. For instance, studies have demonstrated the synthesis of novel derivatives and explored their photophysical properties, revealing their potential as highly emissive materials. mdpi.com The table below summarizes some key findings from recent studies on related benzothiadiazole systems, which provide a valuable context for understanding the potential of this compound.
| Compound Class | Key Findings | Potential Applications |
| 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole | Exhibit bright emissions with high quantum yields, reaching up to 93% in the solid state for some derivatives. mdpi.com | Organic light-emitting diodes (OLEDs), luminescent sensors, bioimaging. mdpi.com |
| D-π-A-π-D systems based on a benzothiazole (B30560) core | Show interesting photophysical properties and photochemical stability, with trans-cis photoisomerization identified as a potential photobleaching mechanism. nih.gov | Materials for optical switching and data storage. |
| Benzothiazole derivatives | Novel Schiff bases of benzothiazole have been synthesized and shown to possess antimicrobial activity. nih.gov | Development of new antimicrobial agents. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
33066-35-2 |
|---|---|
Molecular Formula |
C6H2N4OS |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
[1,2,5]thiadiazolo[3,4-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C6H2N4OS/c1-2-4-6(10-12-9-4)5-3(1)7-11-8-5/h1-2H |
InChI Key |
ONPNMZDHBLEONO-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C3=NON=C31 |
Canonical SMILES |
C1=CC2=NSN=C2C3=NON=C31 |
Other CAS No. |
33066-35-2 |
Synonyms |
furazanobenzothiadiazole |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Furazanobenzothiadiazole
Historical and Contemporary Synthetic Routes to Furazanobenzothiadiazole Core Structuresresearchgate.netjst.go.jp
The synthesis of the this compound ring system has evolved from classical chemical procedures to more novel and efficient methods.
The foundational approaches to constructing fused heterocyclic systems like this compound often rely on annulation and cyclocondensation reactions. Annulation, a process where a new ring is formed onto a pre-existing molecule, is a cornerstone of heterocyclic chemistry. scripps.edu A well-known example of this type of reaction is the Robinson annulation, which is used to create six-membered rings through a sequence of a Michael addition and an aldol (B89426) condensation. wikipedia.org
In the context of this compound, a classical synthetic route involves the construction of the fused furazan (B8792606) ring onto a benzothiadiazole precursor. A documented method starts with 4,7-dibromobenzo-2,1,3-thiadiazole. researchgate.netjst.go.jpjst.go.jp This starting material undergoes nitration to yield 4,7-dibromo-5-nitrobenzo-2,1,3-thiadiazole. researchgate.netjst.go.jpjst.go.jp Subsequent reaction steps lead to the cyclization that forms the furazan ring, resulting in the tricyclic this compound structure. researchgate.netjst.go.jp Cyclocondensation reactions, where two or more molecules combine to form a ring with the elimination of a small molecule like water or ammonia, are also fundamental. For instance, the reaction of an appropriately substituted o-phenylenediamine (B120857) derivative with a reagent that can provide the N-O-N fragment of the furazan ring would be a classical cyclocondensation approach.
Table 1: Key Precursors in Classical Synthesis
| Starting Material | Intermediate | Product |
|---|
Modern synthetic chemistry seeks more efficient and versatile methods for constructing complex molecular architectures. Novel approaches to the this compound system may involve palladium-catalyzed cross-coupling reactions to build the core structure from simpler fragments. rsc.org The development of one-pot multicomponent reactions represents another frontier, aiming to construct the tricyclic system with high atom economy by combining multiple starting materials in a single reaction vessel. researchgate.net Furthermore, research into novel tricyclic systems for applications such as topoisomerase inhibitors has spurred the development of innovative synthetic strategies that could be adapted for this compound synthesis. nih.gov The synthesis starting from 4,7-dibromo-5-nitrobenzo-2,1,3-thiadiazole is considered a notable synthetic route for preparing this compound and its related compounds. researchgate.netjst.go.jpjst.go.jp
Functionalization and Derivatization Strategies for this compound Systems
Once the core this compound ring is synthesized, its properties can be tailored through the introduction of various functional groups.
The ability to introduce substituents at specific positions on the this compound ring is crucial for fine-tuning its electronic and steric properties. Regioselectivity can be controlled by the inherent reactivity of the heterocyclic system or by using directing groups. For example, in related heterocyclic systems, the substitution of leaving groups like halogens with nucleophiles such as sodium azide (B81097) can proceed regioselectively. researchgate.net This strategy could be applied to a halogenated this compound derivative to introduce an azide group, which can then be converted into other functionalities. The choice of reaction conditions, such as the base and solvent, can significantly influence the position of substitution, as seen in the alkylation of triazole systems. nih.gov
Post-synthetic modification (PSM) refers to the chemical transformation of functional groups on a pre-formed molecular scaffold. nih.gov This is a powerful strategy for creating derivatives that may not be accessible through direct synthesis. nih.gov Common PSM techniques that could be applied to a functionalized this compound include:
Amide or Ester Formation: If the this compound derivative contains carboxylic acid or amine/alcohol functionalities, standard coupling reactions can be used to form amides or esters. mdpi.com
Click Chemistry: If an azide or alkyne group is introduced onto the scaffold, "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be used to attach a wide variety of molecules. researchgate.net
Cross-Coupling Reactions: A halogenated this compound can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
These strategies allow for the late-stage diversification of the this compound core, enabling the creation of a library of compounds from a common intermediate. the-innovation.orgrsc.org
Chemical Transformations and Reactivity Profiles of the this compound Moietyresearchgate.net
The this compound ring system exhibits a distinct reactivity profile owing to the presence of multiple heteroatoms and the fused ring structure. Research has shown that this tricyclic system can undergo several types of chemical transformations. researchgate.netjst.go.jpjst.go.jp
Ring-Opening Reactions: The furazan ring, in particular, can be susceptible to ring-opening under certain conditions, which can be a useful transformation for accessing different heterocyclic systems. researchgate.net
Photo-cleavage Reactions: The molecule may undergo cleavage upon exposure to light, a property that is of interest in photochemistry and materials science. researchgate.net
Bromination: The aromatic portion of the molecule can undergo electrophilic substitution reactions such as bromination, allowing for further functionalization. researchgate.net
Reduction: The nitro group, if present as a precursor substituent, or the heterocyclic rings themselves can be susceptible to reduction, leading to amino derivatives or changes in the ring structure. researchgate.net
Table 2: Reactivity Profile of this compound
| Reaction Type | Description |
|---|---|
| Ring-Opening | Cleavage of the furazan ring under specific reaction conditions. researchgate.net |
| Photo-cleavage | Light-induced cleavage of the molecular structure. researchgate.net |
| Bromination | Electrophilic addition of bromine to the aromatic ring. researchgate.net |
Ring-Opening Reactions
The stability of the this compound tricycle can be compromised under specific conditions, leading to ring-opening reactions. These transformations are particularly relevant for the furoxan (furazan-N-oxide) derivatives. The furoxan ring is susceptible to nucleophilic attack, which can initiate a cascade leading to its cleavage.
Research has shown that the ring-opening of furoxans can be mediated by thiols. For instance, upon incubation with reduced thiols, furoxan compounds can decompose. soton.ac.uk This process is often pH-dependent; the rate of reaction can increase significantly with rising pH, which is consistent with a nucleophilic reaction mechanism involving the thiolate anion (RS⁻). soton.ac.uk A proposed mechanism involves the nucleophilic attack of the thiolate anion at an electrophilic carbon or nitrogen center of the furoxan ring. This initial attack forms an unstable intermediate that subsequently undergoes ring cleavage to generate nitroso derivatives, which can then release nitric oxide (NO). soton.ac.uk
This reactivity is crucial as it underpins the mechanism of action for certain vasodilator drugs based on this scaffold, where the release of NO is the key biological event. scribd.comdissercat.com
Photo-Cleavage Processes
The this compound system, particularly when containing nitro groups or as part of larger conjugated systems, can undergo photo-cleavage reactions. soton.ac.uk Photochemical cleavage is a process where a molecule is broken down upon absorbing light energy. The reaction typically begins with the absorption of a photon, which excites the molecule to a higher energy electronic state. wikipedia.org
For aromatic systems containing nitro groups, a common photochemical pathway involves the excited nitro group abstracting a hydrogen atom from a nearby position, leading to the formation of reactive intermediates. beilstein-journals.org This can initiate a series of rearrangements and bond cleavages. In the context of the this compound core, irradiation with light of a suitable wavelength can induce homolysis, or the breaking of a bond within the heterocyclic structure, to form two radical intermediates. wikipedia.org This process is analogous to the Norrish type I reaction observed in aldehydes and ketones. wikipedia.org The exact nature of the cleavage products depends on the substitution pattern of the molecule and the reaction conditions, such as solvent and pH. beilstein-journals.orgnih.gov
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the central benzene (B151609) ring in this compound profoundly influences its substitution reactions.
Electrophilic Aromatic Substitution (EAS): The fused electron-withdrawing furazan and thiadiazole rings strongly deactivate the benzene ring towards electrophilic attack. Therefore, electrophilic substitutions like nitration or halogenation require harsh reaction conditions. However, bromination of the simpler 2,1,3-benzothiadiazole (B189464) (BTD) core is a well-established method to produce 4,7-dibromo-2,1,3-benzothiadiazole (B82695), a key intermediate for further functionalization. wikipedia.org This suggests that, while difficult, electrophilic substitution on the this compound core is feasible.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor character of the aromatic system makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group (like a halide) is present on the ring. mdpi.comrsc.org The reaction is enhanced by the presence of the electron-withdrawing heterocyclic rings. For example, 4,8-dibromo-benzo[1,2-d:4,5-d']bis( mdpi.comnih.govresearchgate.netthiadiazole), a highly electron-deficient analogue, readily undergoes SNAr with amine nucleophiles. mdpi.com Under mild conditions, mono-substitution can be achieved selectively, while harsher conditions or an excess of the nucleophile can lead to di-substitution. mdpi.com This reactivity provides a powerful tool for introducing a variety of functional groups onto the core structure.
Advanced Synthetic Methodologies in this compound Chemistry
Modern synthetic strategies are being applied to the synthesis and functionalization of this compound and its analogues to create complex molecules for applications in materials science and medicinal chemistry.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the C-C and C-heteroatom bond formation on benzothiadiazole-based scaffolds. beilstein-journals.orgrsc.org These methods are particularly effective for functionalizing halogenated precursors like 4,7-dibromo-2,1,3-benzothiadiazole. wikipedia.orgresearchgate.net
Key coupling reactions include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. It is widely used to attach aryl or heteroaryl groups to the benzothiadiazole core using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable base. mdpi.comresearchgate.net
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. It has been effectively used to synthesize various benzothiadiazole derivatives. mdpi.comresearchgate.netmetu.edu.tr
Sonogashira Coupling: This method is used to form C-C bonds between terminal alkynes and aryl or vinyl halides, enabling the synthesis of π-extended systems containing the benzothiadiazole unit. wikipedia.org
Direct (Hetero)Arylation (DArP): A more recent and greener approach that forms C-C bonds by coupling a C-H bond directly with an organic halide, avoiding the need for pre-functionalized organometallic reagents. rsc.orgnih.gov
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially when aiming for mono- versus di-substitution on a dibrominated substrate. mdpi.comnih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Dibromo-Benzothiadiazole Derivatives
| Reaction Type | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product Type | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 90 | Di-arylated | 70-90 | |
| Stille | Pd(PPh₃)₄ | - | Toluene | 110 | Mono-thienylated | 72 | mdpi.com |
| Stille | PdCl₂(PPh₃)₂ | - | Toluene | Reflux | Di-thienylated | ~60 | mdpi.com |
| Direct Arylation | Pd(OAc)₂ / P(tBu)₂Me·HBF₄ | K₂CO₃ | Xylene | 130 | Mono-thienylated | ~45 | nih.gov |
| Direct Arylation | Pd(OAc)₂ / P(tBu)₂Me·HBF₄ | KOAc | Dioxane | 120 | Di-thienylated | ~35 | nih.gov |
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers significant advantages for the synthesis of heterocyclic compounds like this compound. thieme-connect.com Key benefits include superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced heat transfer, and improved safety, which is particularly important when handling hazardous reagents or performing highly exothermic reactions like nitrations. thieme-connect.com
While specific reports on the flow synthesis of this compound are limited, the principles are directly applicable. Industrial-scale production of related compounds often considers continuous flow systems for key steps like cyclization to reduce residence times and improve efficiency. The synthesis of energetic materials, a class to which some nitro-furazanobenzothiadiazole derivatives belong, is an area where flow chemistry is increasingly adopted to mitigate risks associated with runaway reactions.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. chemrxiv.org
Key green approaches relevant to this chemistry include:
Atom Economy: Designing syntheses to maximize the incorporation of all reactant materials into the final product. Reactions like direct arylation are preferable to traditional cross-couplings that generate stoichiometric organometallic waste. rsc.orgnih.gov
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Transition-metal-catalyzed reactions are a cornerstone of modern synthesis for these scaffolds, reducing waste and enabling reactions under milder conditions. mdpi.comacs.org Organic photocatalysts based on the benzothiadiazole structure itself are also being developed, representing a highly sustainable approach. chemrxiv.org
Safer Solvents and Reagents: Efforts are ongoing to replace hazardous solvents with greener alternatives, such as switching from chlorinated solvents to options like 2-methyl-THF.
Reduction of Derivatives: Synthetic routes that avoid the use of protecting groups, for instance through selective C-H functionalization, are considered greener as they reduce the number of steps and the amount of reagents required. rsc.orgnih.gov
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.
Structural Elucidation and Solid State Architectures of Furazanobenzothiadiazole Compounds
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
A combination of sophisticated analytical methods is employed to achieve a comprehensive structural understanding of furazanobenzothiadiazole derivatives. These techniques provide complementary information, from atomic connectivity to the spatial arrangement of molecules in a crystal lattice.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the absolute molecular and crystal structure of this compound compounds. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional geometry.
A key example is the structural analysis of 4,7-dibromo-2,1,3-benzothiadiazole (B82695), a halogenated derivative. The crystallographic study reveals a monoclinic crystal system with the space group P12₁/c1. researchgate.net The asymmetric unit of the crystal contains two crystallographically independent molecules, indicating subtle differences in their packing environments. researchgate.net The analysis confirms the planar nature of the fused heterocyclic ring system, a characteristic feature that influences its electronic properties and intermolecular interactions. The considerable shortening of specific carbon-carbon bonds within the benzene (B151609) moiety suggests a quinonoid character for the 2,1,3-benzothiadiazole (B189464) ring. researchgate.net
Detailed crystallographic data for 4,7-dibromo-2,1,3-benzothiadiazole provides a quantitative basis for understanding its solid-state architecture. researchgate.net
Interactive Data Table: Crystallographic Data for 4,7-dibromo-2,1,3-benzothiadiazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₂Br₂N₂S |
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 (No. 14) |
| a (Å) | 18.3670(9) |
| b (Å) | 3.9522(2) |
| c (Å) | 22.120(2) |
| β (°) | 97.390(6) |
| Volume (ų) | 1592.4 |
While X-ray crystallography provides solid-state structures, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the molecular structure in solution and assessing sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to verify the constitution of synthesized this compound derivatives. mdpi.comnih.gov The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum confirm the arrangement of hydrogen atoms on the aromatic ring. For instance, in nitrobenzofurazan derivatives, characteristic doublets for the aromatic protons are typically observed around 8.5 ppm and 6.2 ppm. mdpi.com Similarly, ¹³C NMR provides information on the carbon framework of the molecule. These techniques are crucial for confirming that the desired molecular structure has been successfully synthesized before proceeding with more complex solid-state analysis. nih.gov
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of this compound compounds with high accuracy. nih.govmdpi.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase ions of the molecule. nih.govmdpi.com The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing an exact molecular weight that can be compared to the calculated theoretical value. This confirms the elemental composition of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information, helping to piece together the different components of the molecule. MS is also highly sensitive to impurities, making it an essential tool for assessing the purity of the synthesized compounds. nih.gov
Supramolecular Interactions and Crystal Packing in this compound Solids
Directional interactions like hydrogen and halogen bonds often play a primary role in guiding the assembly of molecules into well-defined structures.
Hydrogen Bonding: While the core this compound structure lacks strong hydrogen bond donors, derivatives functionalized with groups like amines (-NH₂) or hydroxyls (-OH) can form robust intermolecular hydrogen bonds. These interactions occur when a hydrogen atom is bonded to a highly electronegative atom (like N or O) and is attracted to another electronegative atom in a neighboring molecule. jocpr.com Such bonds are highly directional and can lead to the formation of predictable one-, two-, or three-dimensional networks, significantly influencing the crystal packing. msu.edu
Halogen Bonding: In halogenated this compound derivatives, such as 4,7-dibromo-2,1,3-benzothiadiazole, halogen bonding is a key supramolecular interaction. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic site, such as a nitrogen or sulfur atom on an adjacent molecule. nih.gov In the crystal structure of 4,7-dibromo-2,1,3-benzothiadiazole, short intermolecular Br···Br contacts of 3.542(1) Å and 3.662(1) Å are observed. researchgate.net These distances are shorter than the sum of the van der Waals radii of two bromine atoms, indicating a significant attractive interaction. The directionality and tunable strength (I > Br > Cl > F) of halogen bonds make them a powerful tool in crystal engineering. ijres.org
Alongside directional bonds, more diffuse interactions also make significant contributions to the stability of the crystal lattice.
π-π Stacking: The planar, electron-deficient aromatic system of this compound promotes π-π stacking interactions. nih.gov These interactions arise from the attractive, non-covalent forces between aromatic rings. Molecules often arrange themselves in a parallel-displaced or T-shaped fashion to maximize this attraction. rsc.org In the solid state, these stacking interactions can lead to the formation of columnar structures or layered motifs, which are crucial for properties like charge transport in organic electronic materials. rsc.org
The final crystal structure of a this compound compound is the result of a complex interplay between all the aforementioned intermolecular forces. nih.govjocpr.com The cohesion of the crystal lattice depends on the synergistic effect of these interactions.
In the case of 4,7-dibromo-2,1,3-benzothiadiazole, the crystal packing is a prime example of this synergy. The structure is stabilized by a combination of halogen bonds (Br···Br) and other short heteroatom contacts, such as S···N interactions (with distances of 3.226(4) Å and 3.238(4) Å). researchgate.net These directional interactions are complemented by π-π stacking between the flat heterocyclic cores and the pervasive van der Waals forces. It is this intricate network of varied interactions that locks the molecules into a stable, ordered, three-dimensional lattice, defining the material's solid-state properties.
Crystal Engineering of this compound Materials
The principles of crystal engineering provide a robust framework for the development of novel materials with tailored functionalities. This section would typically explore the application of these principles to this compound compounds.
Rational Design of Solid-State Structures
The rational design of solid-state structures involves the strategic modification of molecular building blocks to encourage specific packing arrangements through predictable intermolecular interactions. Common non-covalent interactions utilized in crystal engineering include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. In the context of this compound, one could envision a systematic study where substituents are varied to introduce specific interaction sites. For instance, the introduction of hydrogen bond donors and acceptors could lead to the formation of predictable supramolecular synthons, which are robust and recurring patterns of intermolecular interactions.
A hypothetical study could involve the synthesis of a series of this compound derivatives with varying functional groups. The crystallographic analysis of these derivatives would then be necessary to identify the predominant intermolecular interactions and packing motifs. This data, which is currently unavailable, would be crucial for establishing a set of design rules for this class of compounds.
Polymorphism and Pseudopolymorphism in this compound Derivatives
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. The study of polymorphism is of paramount importance in the pharmaceutical and materials science industries.
An investigation into the polymorphism of this compound derivatives would require systematic crystallization experiments under a variety of conditions, including different solvents, temperatures, and crystallization rates. Each resulting crystalline phase would need to be characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis. Without such experimental data, any discussion on the polymorphic behavior of this compound remains speculative.
Control over Solid-State Properties via Crystal Engineering
A primary goal of crystal engineering is to control the bulk properties of a material by manipulating its crystal structure. For example, the arrangement of molecules in a crystal can significantly influence its optical, electronic, and mechanical properties. By understanding the structure-property relationships in this compound derivatives, it would be theoretically possible to design crystals with specific characteristics.
For instance, the alignment of the π-systems of the this compound core in the solid state would be expected to impact the material's charge transport properties, which is relevant for applications in organic electronics. Similarly, the control of crystal packing could be used to tune the solubility and dissolution rate of a this compound-based active pharmaceutical ingredient. However, the foundational crystallographic data needed to establish these relationships for this compound is not present in the current body of scientific literature.
Electronic Structure and Photophysical Phenomena: Theoretical and Experimental Investigations
Computational Quantum Chemistry Approaches for Electronic Structure Analysis
Computational quantum chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic and electronic level. researchgate.net For furazanobenzothiadiazole-based systems, these methods are crucial for elucidating structure-property relationships.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, primarily in their ground state. wikipedia.org It has become a popular and versatile method in chemistry and materials science because it offers a good balance between accuracy and computational cost. wikipedia.orgscispace.com The core principle of DFT is that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgscispace.com This reduces the complexity of the many-electron problem from 3N spatial coordinates (for N electrons) to just three spatial coordinates of the electron density. wikipedia.org
In the study of this compound and related organic semiconductors, DFT is routinely applied to determine key ground state properties. These calculations provide optimized molecular geometries, electronic wavefunctions, and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties. For instance, the chemical potential, which indicates a system's capacity for charge transfer, can be derived from DFT calculations and helps predict how a molecule like furan (B31954) might donate electrons to a catalyst. mdpi.com By analyzing these fundamental properties, researchers can screen potential candidate molecules for specific applications in organic electronics.
Table 1: Ground State Properties Calculated by DFT
| Property | Description | Relevance to this compound Systems |
|---|---|---|
| Optimized Geometry | The lowest energy spatial arrangement of atoms. | Determines molecular packing in the solid state, which affects charge transport. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (p-type conductivity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (n-type conductivity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with the optical absorption energy and electronic stability. |
| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of charge and sites susceptible to chemical reaction. wikipedia.org |
Time-Dependent DFT (TD-DFT) for Excited State Characterization
While DFT is focused on the ground state, Time-Dependent Density Functional Theory (TD-DFT) extends these principles to describe electronic excited states. uci.eduarxiv.org TD-DFT is one of the most widely used methods for calculating the properties of excited states due to its favorable combination of reasonable accuracy and computational efficiency, especially for large molecules. rsc.orgrsc.org The method is particularly effective for calculating the electronic absorption spectra by predicting the transition energies from the ground state to various excited states. uci.eduresearchgate.net
For this compound-based materials, TD-DFT is instrumental in understanding their photophysical properties. It allows for the calculation of vertical excitation energies, oscillator strengths (which determine the intensity of absorption peaks), and the character of the electronic transitions (e.g., localized excitations vs. charge-transfer excitations). rsc.org This information is vital for designing molecules for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where the absorption of light and subsequent electronic processes are fundamental. However, it is important to note that standard TD-DFT approximations can sometimes fail to accurately describe certain types of excitations, such as long-range charge transfer. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, revealing information about conformational changes, stability, and intermolecular interactions. researchgate.netmdpi.com This technique is a powerful tool for bridging the gap between molecular structure and macroscopic properties. nih.gov
In the context of this compound-based systems, MD simulations can be used to investigate the dynamic behavior of these molecules in different environments, such as in solution or in a solid-state film. mdpi.com For example, simulations can model the conformational flexibility of polymer chains containing the this compound unit, which can significantly impact the morphology of thin films and, consequently, their electronic properties. nih.gov MD simulations are also used to study the stability of protein-ligand complexes, where the root-mean-square deviation (RMSD) of atomic positions is analyzed to assess conformational changes and the stability of binding over time. mdpi.com
Theoretical Modeling of Charge Transport Mechanisms in this compound-Based Systems
The performance of organic electronic devices is critically dependent on the efficiency of charge transport within the active material. researchgate.net Unlike crystalline inorganic semiconductors, charge transport in organic materials often occurs via hopping between localized states on adjacent molecules. researchgate.net Theoretical modeling is essential for understanding the complex interplay of electronic and structural factors that govern these transport mechanisms. rsc.org
Carrier Mobility and Charge Injection Characteristics
Carrier mobility is a measure of how quickly a charge carrier (an electron or hole) can move through a material under the influence of an electric field. In organic semiconductors, mobility is strongly influenced by factors such as molecular packing, electronic coupling between molecules, and the degree of structural disorder. aps.org Theoretical models often treat charge transport as a percolation phenomenon, where charges move through a network of localized states with varying energies. aps.org
For systems based on the benzothiadiazole core, theoretical studies have explored how charge mobility evolves over time. For example, in a poly(spirobifluorene-co-benzothiadiazole) film, the mobility was found to be independent of temperature for the first 100 picoseconds, suggesting intrachain charge transport during carrier relaxation. aps.org At longer timescales (1 nanosecond), the transport becomes temperature-dependent, indicating a shift in the transport mechanism. aps.org Doping is another critical factor; theoretical models show that while doping increases carrier density, it can also create deep Coulomb traps that may initially decrease mobility at low doping levels. aps.org
Table 2: Factors Influencing Carrier Mobility
| Factor | Description | Impact on this compound Systems |
|---|---|---|
| Electronic Coupling | The strength of the electronic interaction between adjacent molecules. | Stronger coupling (larger transfer integral) generally leads to higher mobility. |
| Reorganization Energy | The energy required for geometric relaxation upon charge transfer. | Lower reorganization energy facilitates faster charge hopping and higher mobility. rsc.org |
| Structural Disorder | Variations in molecular orientation and packing. | Increased disorder typically leads to lower mobility by creating energy traps. aps.org |
| Temperature | The thermal energy of the system. | The effect is complex; it can either assist hopping (in disordered systems) or increase scattering (in band-like transport). aps.org |
Exciton (B1674681) Dynamics and Energy Transfer Processes
In many photophysical applications, the initial absorption of a photon creates an exciton—a bound state of an electron and a hole. The subsequent behavior of this exciton, including its diffusion and transfer of energy to other molecules, is crucial for device function. energy.gov The study of excitation energy transport involves constructing an effective Hamiltonian to describe the system and then computing the transfer properties using open quantum system approaches. harvard.edu
Theoretical models are used to understand and predict these intricate processes. Energy transfer rates between molecules depend heavily on the properties of the excited states involved and their spatial arrangement. aps.org In complex systems, energy transfer can be modeled as a series of incoherent hopping steps between molecular units. aps.org The dynamics of these processes can be investigated using advanced simulation techniques that can capture quantum coherent effects, which are particularly relevant in highly ordered systems. arxiv.orgnih.gov Understanding these dynamics in this compound materials is key to optimizing their performance in light-harvesting and light-emitting applications. energy.gov
Experimental Spectroscopic Probes of Electronic and Photophysical Properties
The electronic and photophysical characteristics of this compound and its derivatives are primarily investigated through a suite of spectroscopic techniques. These methods provide critical insights into the energy levels of molecular orbitals and the dynamics of excited states, which are fundamental to their function in optoelectronic applications.
UV-Vis Absorption and Photoluminescence Spectroscopy
UV-Vis absorption and photoluminescence (PL) spectroscopy are fundamental tools for characterizing the optical properties of conjugated organic molecules. ossila.comspectroscopyonline.com The absorption spectrum reveals the energies required to promote electrons from the ground state to various excited states, while the emission spectrum provides information about the energy released when the molecule relaxes from the lowest excited state back to the ground state. ossila.comrenishaw.com
In donor-acceptor (D-A) systems based on the benzothiadiazole core, the primary absorption band in the visible region is typically attributed to an intramolecular charge-transfer (ICT) transition from the highest occupied molecular orbital (HOMO), often localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the electron-accepting benzothiadiazole unit. mdpi.com The position and intensity of this band are highly sensitive to the chemical structure and the surrounding solvent environment. ijcce.ac.ir
For example, studies on donor-acceptor-donor (D-A-D) compounds incorporating a benzothiadiazole acceptor show distinct absorption and emission profiles. The specific wavelengths for maximum absorption (λ_abs) and emission (λ_em) are dictated by the nature of the donor units and how they are linked to the acceptor core. nih.gov Modifications to the molecular structure, such as the introduction of different donor groups or altering the conjugation pathway, can systematically tune these properties. mdpi.com
Below is a table summarizing the photophysical properties of a representative donor-acceptor copolymer, PBDB-T-Ge, which features a benzothiadiazole derivative as the acceptor unit.
| Compound | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) |
| PBDB-T-Ge | 484 | 615 | -5.45 | -3.64 |
| Data sourced from a study on a novel 2D-conjugated donor-acceptor copolymer. mdpi.com |
The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is another critical parameter. For many benzothiadiazole-based D-A-D compounds, the PLQY is often higher in the solid state compared to solutions. This phenomenon is attributed to the partial suppression of emission quenching caused by molecular vibrations and rotations when the molecules are held in a more rigid solid-state matrix. nih.gov
Transient Absorption and Time-Resolved Emission Studies
To understand the complete picture of the photophysical processes occurring after photoexcitation, steady-state techniques are complemented by time-resolved spectroscopy. oxinst.com Transient absorption (TA) and time-resolved emission spectroscopy (TRES) are powerful methods for probing the dynamics of short-lived excited states, providing information on their formation, decay, and transformation pathways on timescales ranging from femtoseconds to microseconds. lightcon.combmglabtech.compicoquant.com
TA spectroscopy monitors the change in absorbance of a sample after it has been excited by a short pump pulse. lightcon.com This allows for the observation of various transient species, including locally excited (LE) states, charge-transfer (CT) states, and charge-separated (CS) states. rsc.org In D-A copolymers, these techniques have revealed the ultrafast formation of a CT state upon photoexcitation, which then exists in equilibrium with the initial LE state. rsc.org The subsequent evolution of this CT state, which can include charge separation or annihilation, is critical for the performance of organic photovoltaic devices. rsc.org Previous studies on related systems have used TA spectroscopy to track ultrafast spectral shifts that span from the mid-infrared to the visible range on a sub-picosecond timescale, indicative of rapid charge transfer dynamics. kyoto-u.ac.jp
TRES involves measuring fluorescence decay at different wavelengths across the emission spectrum. horiba.com This technique can distinguish between different emissive species and track dynamic processes such as solvent relaxation around the excited molecule. nih.gov For molecules exhibiting ICT, a time-dependent shift in the emission peak (Stokes shift) is often observed as the polar solvent molecules reorient around the newly formed, more polar excited state. nih.gov Time-resolved studies on D-A-D compounds have shown that the lifetimes of the excited states are influenced by the molecular structure and the surrounding environment. nih.govrsc.org
The table below presents data on excited state dynamics for a representative donor-acceptor polymer, highlighting the different decay pathways observed.
| State/Process | Timescale | Description |
| CT State Formation | Ultrafast | Rapid formation of a charge-transfer state from the locally excited state. rsc.org |
| LE/CT Equilibrium | Picoseconds | Equilibrium is established between the LE and CT states. rsc.org |
| Intersystem Crossing | Varies | Transition from a singlet excited state to a triplet state (can be a competing pathway). |
| Excited State Decay | ps to ns | Relaxation of the excited state back to the ground state through radiative (fluorescence) or non-radiative pathways. rsc.org |
These time-resolved studies are crucial for building a comprehensive model of the photophysical behavior of this compound derivatives and for understanding the efficiency of charge generation and recombination processes in electronic devices. oxinst.comrsc.org
Structure-Property Relationships Linking Molecular Architecture to Optoelectronic Performance
A central theme in the development of organic materials for electronics is the establishment of clear structure-property relationships. nih.govchemrxiv.org By systematically modifying the molecular architecture of this compound-based compounds, it is possible to tune their electronic and optical properties to meet the specific demands of applications like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). mdpi.comresearchgate.netfrontiersin.org
The electronic properties of these D-A materials are governed by the energy levels of the HOMO and LUMO and the resulting energy gap. researchgate.net These parameters are directly influenced by the strength of the donor and acceptor units. mdpi.com
Tuning HOMO/LUMO Levels: Incorporating stronger electron-donating groups into the molecular structure typically raises the HOMO energy level, while using stronger electron-accepting moieties (or modifying the existing this compound core) lowers the LUMO energy level. This modulation directly impacts the absorption and emission wavelengths. A smaller HOMO-LUMO gap generally leads to a red-shift (longer wavelength) in the absorption and emission spectra. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict these energy levels and guide synthetic efforts. researchgate.netmdpi.comumn.edu
Controlling Molecular Packing: The performance of organic electronic devices is not solely dependent on the properties of individual molecules but also on how they arrange themselves in the solid state. nih.gov The introduction of different substituent groups can influence intermolecular interactions (e.g., π-π stacking), which in turn affects charge transport properties. For instance, designing molecules that self-assemble into highly ordered crystalline domains can lead to significantly improved charge carrier mobility in transistors. sigmaaldrich.comstanford.edu
Impact on Device Performance: The relationship between molecular structure and device performance is direct. In OSCs, for example, the open-circuit voltage (V_oc) is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. mdpi.com The short-circuit current (J_sc) is influenced by the material's absorption spectrum and its ability to efficiently generate and transport charges. Therefore, molecular engineering that broadens the absorption profile and optimizes energy level alignment is a key strategy for enhancing the power conversion efficiency of solar cells. mdpi.com Similarly, for OLEDs, the color of the emitted light is determined by the energy gap of the emissive material, and the efficiency is linked to the photoluminescence quantum yield and charge injection/transport properties. mdpi.com
The following table summarizes key structure-property relationships for benzothiadiazole-based D-A materials.
| Structural Modification | Effect on Electronic/Optical Property | Impact on Optoelectronic Performance |
| Increase Donor Strength | Raises HOMO level, reduces bandgap, red-shifts absorption/emission. mdpi.com | Can tune absorption to better match the solar spectrum in OSCs; alters emission color in OLEDs. mdpi.commdpi.com |
| Increase Acceptor Strength | Lowers LUMO level, reduces bandgap, red-shifts absorption/emission. nih.gov | Affects V_oc in OSCs and electron injection/transport in various devices. mdpi.com |
| Extend π-Conjugation | Reduces HOMO-LUMO gap, red-shifts absorption. researchgate.net | Enhances light-harvesting capabilities in solar cells. |
| Modify Side Chains | Influences solubility and solid-state packing (morphology). sigmaaldrich.com | Critically affects charge carrier mobility in OFETs and film formation for all solution-processed devices. nih.govstanford.edu |
Integration of Furazanobenzothiadiazole in Advanced Materials and Optoelectronic Devices
Furazanobenzothiadiazole as a Building Block in Conjugated Polymers and Oligomers
The incorporation of this compound into π-conjugated systems is a key strategy for developing high-performance organic semiconductors. beilstein-institut.deacs.org These materials form the active components in a wide array of organic electronic devices. ucm.es
The design of π-conjugated materials featuring this compound is predominantly based on the donor-acceptor (D-A) approach. frontiersin.org In this molecular design strategy, electron-donating (donor) units are alternated with electron-accepting (acceptor) units along the polymer or oligomer backbone. This compound serves as a potent acceptor unit due to the electron-withdrawing character of its nitrogen and sulfur-containing heterocyclic systems. This D-A alternation leads to a significant reduction in the material's HOMO-LUMO energy gap, which is crucial for applications requiring absorption of visible or near-infrared light. chalmers.se
The synthesis of these complex π-conjugated systems is typically achieved through metal-catalyzed cross-coupling reactions. nih.gov Prominent methods include:
Suzuki Coupling: This reaction involves the coupling of a boronic acid or ester with an organohalide, catalyzed by a palladium complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com
Stille Coupling: This method uses an organotin compound to couple with an organohalide, also commonly catalyzed by palladium complexes.
These synthetic routes allow for the precise construction of well-defined oligomers and high molecular weight polymers incorporating the this compound unit. molaid.com
The arrangement of polymer chains, known as polymer architecture, significantly dictates the material's bulk properties and performance in devices. numberanalytics.comcardiff.ac.uk By controlling the architecture, properties such as solubility, film morphology, and charge transport can be fine-tuned for specific functions. nih.gov
Linear Polymers: The most common architecture involves a linear chain of alternating donor and this compound acceptor units. This structure promotes intermolecular π-π stacking, creating pathways for efficient charge transport, which is essential for applications in transistors and solar cells. rsc.org
Branched and Star-Shaped Polymers: Introducing branching points or creating star-shaped polymers can modify the material's processability and film-forming properties. rsc.org These architectures can disrupt excessive aggregation, improve solubility in common organic solvents, and influence the nanoscale morphology of thin films, which is critical for optimizing the performance of devices like bulk-heterojunction solar cells. cardiff.ac.uk
Cross-Linked Polymers: Creating networks through cross-linking enhances the material's thermal and mechanical stability. numberanalytics.com This is particularly important for ensuring the long-term operational stability of electronic devices.
Role in Organic Semiconductor Technologies
The inherent electron-deficient nature of the this compound unit defines its role in organic semiconductor technologies, where it is primarily used to facilitate the movement of electrons. imec-int.comorange.com
Materials based on this compound are excellent candidates for use in Electron Transport Layers (ETLs). encyclopedia.pub An ETL is a critical component in many optoelectronic devices, responsible for efficiently accepting electrons from the active layer and transporting them to the cathode. mdpi.com The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level of this compound derivatives ensures a good energy level alignment with the active layers of devices like perovskite or organic solar cells, minimizing the energy barrier for electron extraction. nih.govperovskite-info.com This efficient electron transport and collection are vital for achieving high device performance.
Conversely, this compound-based materials are generally not suitable for use in Hole Transport Layers (HTLs). The function of an HTL is to efficiently extract and transport holes (positive charge carriers) from the active layer to the anode. mdpi.comrsc.org This requires materials with high-lying Highest Occupied Molecular Orbital (HOMO) energy levels to match the energy levels of the active material. tcichemicals.com The strong electron-accepting character of this compound results in very low-lying HOMO levels, creating a large energy barrier for hole injection and transport, making it an ineffective hole transporter. mdpi.com
Application in Organic Optoelectronic Devices
The unique properties of this compound-containing polymers and small molecules have led to their successful integration into a variety of organic optoelectronic devices. mdpi.comresearchgate.netmdpi.com
Organic Field-Effect Transistors (OFETs) In OFETs, the this compound unit is used to construct n-type (electron-transporting) semiconductors. nih.gov The rigid planarity of the molecule combined with a D-A polymer design promotes ordered molecular packing, which is necessary for high charge carrier mobility. rsc.org While p-type (hole-transporting) organic semiconductors are more common, high-performance n-type materials are crucial for the development of complementary circuits, the basic components of modern microelectronics. researchgate.neticmab.es
Table 1: Performance of Benzothiadiazole-Family Materials in OFETs
| Material Type | Device Role | Mobility (cm²/Vs) | On/Off Ratio | Ref. |
|---|---|---|---|---|
| Dibenzothiophene sulfone-based OSC | n-type Semiconductor | Not specified | Not specified | rsc.org |
Note: Data for directly analogous systems are often benchmarks for the potential of this compound-based materials.
Organic Solar Cells (OSCs) In organic solar cells, D-A polymers containing benzothiadiazole and its derivatives are widely used as either the donor or acceptor material in the bulk-heterojunction (BHJ) active layer. mdpi.comst-andrews.ac.uk The low bandgap achieved through the D-A strategy allows the material to absorb a larger portion of the solar spectrum, leading to higher photocurrent generation. chalmers.se The proper tuning of HOMO and LUMO energy levels is critical for efficient exciton (B1674681) dissociation into free charges at the donor-acceptor interface. rsc.org
Table 2: Performance of Benzothiadiazole-Family Materials in OSCs
| Polymer/Molecule Name | Device Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Ref. |
|---|---|---|---|---|
| PffBT4T-2DT | Donor Polymer | 6.3% | 0.98 V | rsc.org |
Organic Light-Emitting Diodes (OLEDs) Derivatives of benzothiadiazole are also employed as emitters in OLEDs, particularly for generating red and near-infrared (NIR) light. frontiersin.orgaps.org By designing D-π-A molecules, where a π-bridge separates the donor and the benzothiadiazole acceptor, the emission wavelength can be precisely controlled. frontiersin.org Some of these materials exhibit properties like thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies of nearly 100%. frontiersin.org
Table 3: Performance of Benzothiadiazole-Family Materials in OLEDs
| Emitter Name | Device Type | Max. External Quantum Efficiency (EQE) | Emission Peak (nm) | Ref. |
|---|---|---|---|---|
| BTDF-TTPA | Doped Deep-Red OLED | 5.75% | ~624 | frontiersin.org |
Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of thin organic films situated between two electrodes. oled.comcnrs.fr When a voltage is applied, charge carriers (holes and electrons) are injected from the electrodes, recombine within an emissive layer (EML) to form excitons, and then release energy as light. oled.comcnrs.fr A typical OLED structure includes a substrate, an anode, a hole injection layer (HIL), a hole transport layer (HTL), the EML, an electron transport layer (ETL), and a cathode. oled.comcnrs.fr The performance of an OLED is fundamentally determined by the materials used for these layers. cnrs.fr
This compound belongs to the broader class of benzothiadiazole (BTZ) derivatives, which are well-known for their strong electron-accepting (electron-deficient) nature. This characteristic makes them highly suitable for use in the electron transport and/or emissive layers of OLEDs. The electron-deficient core of the this compound moiety facilitates efficient electron injection and transport, a critical function of the ETL. oled.com By balancing charge carrier injection and transport, these materials help ensure that recombination occurs efficiently within the emissive layer, maximizing the device's quantum efficiency. uq.edu.au
Furthermore, the rigid molecular structure and extended π-conjugation that can be achieved by fusing carbazole (B46965) units or other aromatic systems with the benzothiadiazole core can enhance the thermal stability and charge mobility of the resulting materials. nih.gov The incorporation of such derivatives can also be used to tune the emission color of the OLED. nih.gov Advanced material design strategies focus on creating derivatives, such as those based on carbazole, that can serve as efficient emitters, particularly for blue, green, and red light, which are essential for full-color displays. nih.govmdpi.com The development of solution-processable materials, including hyperbranched polymers incorporating electron-deficient units, offers a pathway to lower-cost, large-scale OLED fabrication by avoiding energy-intensive vacuum deposition methods. whiterose.ac.uk
Organic Photovoltaics and Solar Cell Architectures
In the realm of organic photovoltaics (OPVs), this compound and its parent structure, benzothiadiazole, are critical building blocks for creating high-performance light-absorbing materials. nrel.govossila.com OPVs function by converting light into electricity, a process initiated by the absorption of photons in an organic semiconductor layer to create excitons. ossila.com These excitons then diffuse to a donor-acceptor (D-A) interface where they dissociate into free charge carriers that are subsequently collected at the electrodes. ossila.com The most common device structure is the bulk heterojunction (BHJ), where donor and acceptor materials are blended together to maximize this interfacial area. mdpi.commdpi.com
This compound is a potent electron-acceptor unit. When copolymerized with electron-donating units (like benzodithiophene), it forms D-A copolymers that are central to modern OPV design. rsc.orgrsc.org This D-A architecture serves multiple purposes:
Band Gap Tuning: The strong electron-accepting nature of the this compound unit effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the copolymer. rsc.org This allows for precise tuning of the material's band gap to optimize absorption of the solar spectrum. nih.gov
Enhanced Charge Transfer: The alternating donor and acceptor units along the polymer backbone facilitate intramolecular charge transfer, which is crucial for efficient exciton dissociation. mdpi.com
Improved Device Performance: The use of these copolymers has led to significant improvements in power conversion efficiency (PCE). For instance, replacing a standard benzothiadiazole (BT) unit with a naphtho[1,2-c:5,6-c]bis rsc.orgrsc.orgnih.govthiadiazole (NT) unit, which has a stronger electron-accepting character, dramatically improved the PCE of a device from 2.11% to 6.00%. nih.gov Similarly, a polymer (P1) incorporating a thiazole-fused benzothiadiazole acceptor achieved a PCE of 6.13%. rsc.org
The table below summarizes the performance of several OPV devices that utilize benzothiadiazole-based derivatives as the acceptor unit in D-A copolymers.
| Polymer Name | Donor Unit | Acceptor Unit | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PBDT-DTBT | Benzodithiophene | Benzothiadiazole (BT) | 2.11 | - | - | - |
| PBDT-DTNT | Benzodithiophene | Naphthobisthiadiazole (NT) | 6.00 | - | - | - |
| P1 | Benzodithiophene | Thiazole-fused Benzothiadiazole | 6.13 | 0.88 | 11.24 | 61.6 |
| P2 | Benzodithiophene | Thiazole-fused Benzothiadiazole (with alkylsulfonyl group) | 3.10 | 0.88 | 7.08 | 50.0 |
Data sourced from multiple research findings. rsc.orgnih.gov
Advanced Sensing Platforms Utilizing this compound Derivatives
Chemo/Biosensor Design Principles
Chemosensors and biosensors are analytical devices that detect chemical species or biological molecules by converting a molecular recognition event into a measurable signal. nih.govresearchgate.net The fundamental design involves a biorecognition element that selectively interacts with the target analyte and a transducer that converts this interaction into an optical or electrical output. researchgate.netunl.edu
The design principles for sensors utilizing this compound derivatives leverage the compound's unique electronic and photophysical properties. As a strong electron-deficient system, its fluorescence and electrochemical behavior are highly sensitive to its local environment. The core design strategy is as follows:
Recognition: A this compound-based molecule is functionalized with specific recognition sites (e.g., ligands, cavities, or reactive groups) that can bind to a target analyte. For biosensors, this could involve attaching biorecognition elements like DNA, aptamers, or peptides that specifically bind to targets like complementary nucleic acid sequences or proteins. unl.edu
Interaction: Upon binding, the analyte perturbs the electronic structure of the this compound core. This can occur through various mechanisms, including charge transfer, energy transfer, or conformational changes that alter the molecular dynamics. unl.edu
Transduction: This electronic perturbation causes a distinct change in the material's properties. The transducer's role is to measure this change, which could be a shift in fluorescence emission (color or intensity), a change in electrical conductivity, or a variation in electrochemical potential. researchgate.net
This platform is highly versatile, allowing for the detection of a wide array of analytes, from metal ions and small organic molecules to complex biological markers. nih.govunl.edu The key advantage of using these tailored organic molecules is the potential for high sensitivity and selectivity, enabling detection in complex media. unl.edu
Optical and Electrical Sensing Mechanisms
The transduction of the analyte-binding event into a signal relies on either optical or electrical mechanisms, both of which are strongly influenced by the electron-accepting nature of the this compound core.
Optical Sensing Mechanisms: Optical sensors monitor changes in light properties like absorption, reflectance, or, most commonly, fluorescence. nih.govmdpi.com this compound derivatives can be designed as highly fluorescent materials. The sensing mechanism often relies on:
Fluorescence Quenching or Enhancement: Interaction with an analyte can quench the fluorescence through processes like photoinduced electron transfer (PET), where the analyte either donates an electron to the excited sensor molecule or accepts an electron from it. Conversely, binding can sometimes restrict molecular vibrations or block a pre-existing quenching pathway, leading to fluorescence enhancement or a "turn-on" response. nih.gov
Wavelength Shift: The binding event can alter the polarity of the microenvironment around the fluorophore or change the energy levels of its molecular orbitals (HOMO/LUMO), resulting in a detectable shift in the emission wavelength (color change).
These optical methods offer high sensitivity, immunity to electromagnetic interference, and the capability for real-time monitoring. nih.govlunainc.com
Electrical Sensing Mechanisms: Electrical sensors measure changes in electrical properties such as current, potential, or impedance. mdpi.com For this compound-based sensors, the mechanisms include:
Electrochemical Detection: These sensors operate by measuring the current or potential generated from redox reactions at an electrode surface. mdpi.com A this compound derivative can be immobilized on an electrode. When an analyte binds, it can alter the ease with which the derivative is oxidized or reduced, leading to a change in the voltammetric or amperometric signal. This is particularly useful in biosensors where binding of a target to a DNA or peptide probe can change its conformation and affect the electron transfer kinetics of a tethered redox label. unl.edu
Conductivity/Resistivity Changes: The charge transport properties of a thin film of a this compound-based semiconductor can be modulated by the adsorption of analyte molecules. The interaction can introduce charge carriers or create charge traps, leading to a measurable change in the film's conductivity. This principle is often used for detecting gases or volatile organic compounds.
Electrical detection provides precise and quantitative data and can be readily integrated into portable, low-cost electronic devices for point-of-care diagnostics or environmental monitoring. mdpi.com
Emerging Research Directions and Future Prospects for Furazanobenzothiadiazole Chemistry
Development of Novel Synthetic Routes for Complex Architectures
The advancement of furazanobenzothiadiazole-based materials is intrinsically linked to the innovation of synthetic methodologies that allow for the construction of increasingly complex molecular architectures. ekb.eg Organic synthesis provides the essential tools to build these intricate structures from simpler, more accessible starting materials. openaccessjournals.com The goal is to devise efficient and selective chemical reactions that enable precise control over the final molecular design, which in turn dictates the material's ultimate function. openaccessjournals.comrice.edu
A key strategy in modern organic synthesis is the development of dearomatization reactions, which transform simple flat aromatic compounds into diverse and structurally complex three-dimensional systems. researchgate.net This approach is particularly valuable for creating novel heterocyclic frameworks. For instance, new synthetic pathways to access this compound and related compounds have been developed, sometimes starting from precursors like 4,7-dibromo-5-nitrobenzo-2,1,3-thiadiazole. Annulation and spirocyclization are two primary methods used in these dearomatizing strategies to form new heterocyclic rings. researchgate.net
Furthermore, the strategic combination of different synthetic reactions, such as transition metal-catalyzed cross-coupling, cycloadditions, and cascade reactions, has broadened the toolkit available to chemists. ekb.eg These methods allow for the efficient formation of specific chemical bonds necessary for building complex molecular frameworks. ekb.eg For example, multicomponent cascade reactions have proven highly effective for the straightforward synthesis of highly functionalized N-fused heterocyclic compounds, offering advantages like operational simplicity and high yields from readily available starting materials. nih.gov The continual refinement of such synthetic methods is critical for producing the next generation of complex this compound derivatives. rice.edu
Rational Design of Multi-Functional this compound-Based Materials
Rational design involves the strategic manipulation of molecular structures to achieve desired material properties. wepub.org This approach is central to developing multi-functional materials where a single compound exhibits several useful characteristics. In the context of this compound, this means modifying the core structure to create materials with tailored optical, electronic, and physical properties for specific, high-tech applications.
A significant area of application for these materials is in organic optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The performance of these devices relies on organic materials with specific electronic and optical properties, such as tunable energy levels (HOMO/LUMO), high charge carrier mobility, and efficient light emission or absorption. mdpi.comnih.gov
Recent research has demonstrated the successful rational design of a multifunctional benzothiadiazole derivative for applications in organic photonics and electronics. nih.gov By employing microwave-assisted synthesis, researchers were able to efficiently create a compound that functions as both a red optical waveguide and a p-type semiconductor in an OFET, with hole mobilities reaching up to 0.1 cm²/Vs. nih.gov This success highlights a key design principle: the creation of donor-π-acceptor (D-π-A) structures. In these molecules, electron-donating and electron-accepting units are connected by a π-conjugated bridge, leading to unique optoelectronic properties. nih.gov The this compound core, being inherently electron-deficient, is an excellent acceptor unit for such designs.
The goal of rational design is to create materials that are not only high-performing but also sustainable. sciopen.com For photocatalysis, for example, framework materials can be designed for high efficiency and reusability. sciopen.com By carefully selecting molecular building blocks, chemists can assemble materials with predictable functionalities, moving beyond trial-and-error methods toward a more guided discovery process. acs.org
Advanced Computational Modeling for Predictive Material Discovery and Optimization
Advanced computational modeling has become an indispensable tool in modern chemistry and materials science, allowing researchers to predict the behavior of molecules and materials before they are synthesized in the lab. wikipedia.orgnumberanalytics.com This predictive capability significantly accelerates the discovery and optimization of new functional materials by minimizing time-consuming and resource-intensive experimental work. chemrxiv.org
For this compound derivatives, computational methods, particularly Density Functional Theory (DFT), are crucial for investigating their electronic structure and predicting key properties. wikipedia.orgfreescience.info DFT is a quantum mechanical modeling method that calculates the electronic structure of many-body systems, providing insights into properties like conductivity, magnetism, and structural stability. wikipedia.orgfreescience.info Researchers can use DFT to calculate important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potentials, and electron affinities. nih.gov These parameters are directly related to the material's performance in optoelectronic devices. nih.gov
For example, theoretical studies on D-π-A molecules have successfully used DFT and time-dependent DFT (TD-DFT) to predict their absorption and emission spectra, providing a deep understanding of their optical and electronic properties. nih.gov Furthermore, machine learning models are now being developed to predict the outcomes of electronic structure calculations, further speeding up the screening of potential candidate molecules. chemrxiv.orgchemrxiv.org These models can learn from large datasets of computational results to predict properties like spin-state ordering and bond lengths in complex molecules with high accuracy. rsc.org By integrating these advanced computational tools, scientists can pre-screen vast chemical spaces to identify the most promising this compound-based structures for specific applications, guiding synthetic efforts toward the most viable targets. nih.govmdpi.com
Below is a table summarizing key parameters obtained from DFT calculations for hypothetical this compound derivatives, illustrating the type of predictive data that guides material design.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Application Area |
| Derivative A | -5.85 | -3.20 | 2.65 | Organic Photovoltaics |
| Derivative B | -6.10 | -2.95 | 3.15 | Blue OLED Emitter |
| Derivative C | -5.50 | -3.50 | 2.00 | Near-Infrared Sensor |
| Derivative D | -5.92 | -3.12 | 2.80 | p-type Transistor |
This table contains illustrative data and does not represent real experimental values.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The development of advanced functional materials based on the this compound scaffold is a clear example of the power of interdisciplinary research, specifically at the interface of organic chemistry and materials science. wepub.orgchronoshub.io Organic chemistry provides the foundational knowledge and techniques to design and create novel molecules, while materials science focuses on understanding and engineering the properties of these molecules when assembled into bulk materials. openaccessjournals.comuniroma2.it
This synergistic relationship is essential for innovation. Organic chemists synthesize new this compound derivatives with precisely controlled structures, and materials scientists then characterize their physical and electronic properties, providing crucial feedback that guides the next cycle of molecular design. rice.edumoravek.com This collaborative loop accelerates the development of materials with tailored functionalities for applications in fields as diverse as electronics, medicine, and renewable energy. rice.eduopenaccessjournals.com
The field of materials science itself is inherently interdisciplinary, incorporating principles from physics, chemistry, biology, and engineering. uniroma2.it The creation of next-generation optoelectronic devices, for example, requires not only the synthesis of novel organic semiconductors but also an understanding of device physics, fabrication techniques, and interfacial engineering. mdpi.comrsc.org Research programs and academic centers are increasingly structured to foster this collaboration, bringing together experts from different fields to tackle complex challenges. unc.eduuniv-lille.fr As we look to the future, the continued integration of organic synthesis, materials characterization, computational modeling, and device engineering will be paramount to unlocking the full potential of this compound-based systems and driving scientific and technological breakthroughs. wepub.org
Q & A
Q. What are the key considerations for designing synthesis protocols for furazanobenzothiadiazole derivatives?
Methodological Answer: Synthesis protocols must account for reaction solvent polarity, catalyst selection (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition), and temperature sensitivity to optimize yield and purity. For example, polar aprotic solvents like DMF enhance solubility of intermediates, while Pd catalysts may stabilize reactive intermediates in cross-coupling reactions. Characterization via IR spectroscopy (C-N stretching bands at ~1,350 cm⁻¹) and NMR (distinct aromatic proton splitting patterns) is critical for structural validation .
Q. How do researchers validate the structural integrity of this compound compounds post-synthesis?
Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:
- 1H/13C NMR : Aromatic protons in the benzothiadiazole ring exhibit downfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing effects.
- Elemental Analysis : Discrepancies >0.4% between calculated and observed C/H/N ratios indicate impurities.
- HPLC-PDA : Purity thresholds ≥95% are standard for pharmacological studies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential mutagenicity (analogous to benzothiazole derivatives).
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclization reactions) before disposal.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity profiles of this compound?
Methodological Answer: Discrepancies in reactivity (e.g., electrophilic substitution vs. nucleophilic attack) can be analyzed via:
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict reactive sites.
- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to clarify structure-activity relationships.
- Meta-Analysis : Apply systematic frameworks (e.g., PICO) to evaluate conflicting data across studies .
Q. What experimental strategies address low yield in multi-step syntheses of this compound-based heterocycles?
Methodological Answer:
- Intermediate Trapping : Use quenching agents (e.g., Na2S2O3) to stabilize reactive intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20%.
- DoE (Design of Experiments) : Optimize variables (catalyst loading, solvent ratio) via Taguchi or response surface methodologies .
Q. How should researchers evaluate conflicting toxicity data for this compound analogs?
Methodological Answer:
- Systematic Review : Follow PRISMA guidelines to aggregate in vitro/in vivo toxicity studies.
- Dose-Response Analysis : Compare LD50 values across models (e.g., zebrafish vs. murine) to identify species-specific sensitivities.
- Mechanistic Studies : Use transcriptomics to differentiate genotoxic vs. oxidative stress pathways .
Methodological Frameworks for Research Design
What frameworks ensure rigorous formulation of research questions for this compound studies?
Methodological Answer:
Q. How can spectral data inconsistencies be systematically addressed in publications?
Methodological Answer:
- Reference Standards : Cross-validate NMR shifts with NIST Chemistry WebBook data (e.g., benzothiadiazole derivatives).
- Open Data Repositories : Share raw spectral files (e.g., via Zenodo) for peer verification.
- Error Analysis : Report confidence intervals for melting points (±2°C) and retention times (±0.1 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
